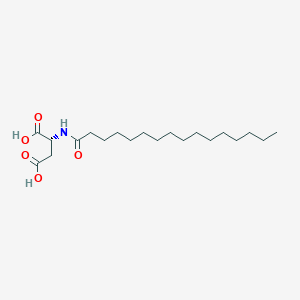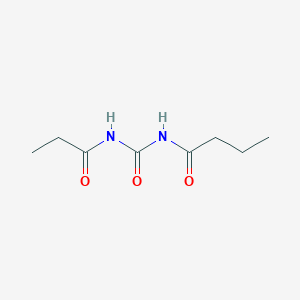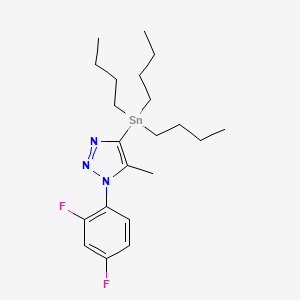
N-Hexadecanoyl-D-aspartic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hexadecanoyl-D-aspartic acid is a compound that combines a fatty acid, hexadecanoic acid, with D-aspartic acid, an amino acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Hexadecanoyl-D-aspartic acid can be synthesized through the acylation of D-aspartic acid with hexadecanoic acid. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxyl group of hexadecanoic acid and the amino group of D-aspartic acid. The reaction is usually carried out in an organic solvent like dichloromethane under mild conditions to prevent racemization of the D-aspartic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-Hexadecanoyl-D-aspartic acid can undergo various chemical reactions, including:
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield hexadecanoic acid and D-aspartic acid.
Oxidation: The fatty acid moiety can be oxidized to produce corresponding alcohols, aldehydes, or carboxylic acids.
Substitution: The amino group of D-aspartic acid can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Hydrolysis: Hexadecanoic acid and D-aspartic acid.
Oxidation: Hexadecanol, hexadecanal, and hexadecanoic acid derivatives.
Substitution: Various N-substituted derivatives of D-aspartic acid.
Wissenschaftliche Forschungsanwendungen
N-Hexadecanoyl-D-aspartic acid has several scientific research applications:
Chemistry: Used as a model compound to study amide bond formation and hydrolysis.
Biology: Investigated for its role in cell membrane structure and function due to its amphiphilic nature.
Medicine: Explored for potential therapeutic applications, including drug delivery systems and as a component in lipid-based formulations.
Industry: Utilized in the production of surfactants and emulsifiers due to its surface-active properties.
Wirkmechanismus
The mechanism of action of N-Hexadecanoyl-D-aspartic acid involves its interaction with biological membranes. The fatty acid moiety can integrate into lipid bilayers, affecting membrane fluidity and permeability. The D-aspartic acid component can interact with proteins and other biomolecules, potentially influencing cellular signaling pathways and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Dodecanoyl-D-aspartic acid: Similar structure but with a shorter fatty acid chain.
N-Octadecanoyl-D-aspartic acid: Similar structure but with a longer fatty acid chain.
N-Hexadecanoyl-L-aspartic acid: Similar structure but with the L-isomer of aspartic acid.
Uniqueness
N-Hexadecanoyl-D-aspartic acid is unique due to the specific combination of a long-chain fatty acid with the D-isomer of aspartic acid. This combination imparts distinct physicochemical properties, such as enhanced stability and specific interactions with biological membranes, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
863199-04-6 |
|---|---|
Molekularformel |
C20H37NO5 |
Molekulargewicht |
371.5 g/mol |
IUPAC-Name |
(2R)-2-(hexadecanoylamino)butanedioic acid |
InChI |
InChI=1S/C20H37NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(22)21-17(20(25)26)16-19(23)24/h17H,2-16H2,1H3,(H,21,22)(H,23,24)(H,25,26)/t17-/m1/s1 |
InChI-Schlüssel |
ZYJZBFYRVKLOAA-QGZVFWFLSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@H](CC(=O)O)C(=O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2S)-2-Methyl-2,3,6,7-tetrahydro-1H-azepin-2-yl]phenol](/img/structure/B14199240.png)


![4-Butyl-6-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14199273.png)
![3,5-Bis(4-fluorophenyl)-4-[4-(hexyloxy)phenyl]-4H-1,2,4-triazole](/img/structure/B14199277.png)
![4,4,4-Trifluoro-N-[(1R)-2-hydroxy-1-phenylethyl]but-2-enamide](/img/structure/B14199285.png)


![{1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris[(4,1-phenylene)methyleneoxy]}tris[tert-butyl(dimethyl)silane]](/img/structure/B14199297.png)


![(1R,2S)-1-[(Methanesulfonyl)amino]-2,3-dihydro-1H-inden-2-yl (R)-{(1R)-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutyl}sulfuramidoite](/img/structure/B14199308.png)

![[1,1'-Biphenyl]-4-sulfonamide, 4'-bromo-N-(5-hydroxypentyl)-](/img/structure/B14199320.png)
